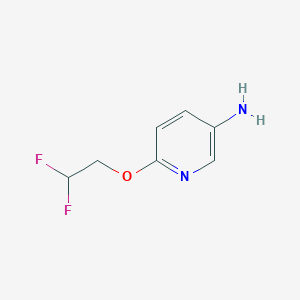

6-(2,2-Difluoroethoxy)pyridin-3-amine

説明

6-(2,2-Difluoroethoxy)pyridin-3-amine is a fluorinated pyridine derivative characterized by a difluoroethoxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. This compound is part of a broader class of fluorinated amines, which are valued in medicinal chemistry for their enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .

Despite this, its structural features make it a candidate for further research in drug discovery, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators, where fluorinated pyridines are commonly employed.

特性

IUPAC Name |

6-(2,2-difluoroethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-6(9)4-12-7-2-1-5(10)3-11-7/h1-3,6H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROOGGBQCSJKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with 2,2-difluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution of the chlorine atom with the difluoroethoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 6-(2,2-Difluoroethoxy)pyridin-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

6-(2,2-Difluoroethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

Medicinal Chemistry

6-(2,2-Difluoroethoxy)pyridin-3-amine has garnered attention for its potential as a therapeutic agent due to its interaction with various biological targets.

- Kinase Inhibition : Research indicates that this compound acts as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), with IC₅₀ values of approximately 7.2 nM and 6.0 nM, respectively. These kinases are crucial for regulating cell cycle progression and transcriptional control.

- WNT Signaling Pathway Modulation : It also exhibits potent inhibition of WNT-dependent signaling pathways, which are implicated in cancer progression. An IC₅₀ of 5.0 nM was observed in human embryonic kidney cells.

Biochemical Probes

The compound is utilized as a biochemical probe to study enzyme interactions and receptor binding. Its difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability, making it suitable for in vivo studies.

Agricultural Applications

In the agrochemical sector, 6-(2,2-Difluoroethoxy)pyridin-3-amine is explored for its potential to develop more effective pesticides and herbicides. Its unique chemical properties may lead to improved efficacy and selectivity in targeting pests while minimizing environmental impact.

Materials Science

The compound is investigated for modifying the surface properties of nanoparticles in drug delivery systems. Functionalized nanoparticles exhibit enhanced targeting capabilities and improved imaging contrast, which are valuable for medical applications.

Comparative Studies

When compared to similar compounds such as 6-(2,2-Difluoroethoxy)pyridin-2-amine and 6-(2,2-Difluoroethoxy)pyridin-4-amine, the unique positioning of the difluoroethoxy and amine groups on the pyridine ring results in distinct chemical properties and biological activities.

| Compound Name | IC₅₀ (nM) | Biological Activity |

|---|---|---|

| 6-(2,2-Difluoroethoxy)pyridin-3-amine | CDK8: 7.2 CDK19: 6.0 | Kinase Inhibition |

| Similar Compound A | Varies | Different pharmacokinetic properties |

| Similar Compound B | Varies | Different pharmacodynamic properties |

Case Studies

- Enzyme Interaction Studies : In vitro studies have shown that 6-(2,2-Difluoroethoxy)pyridin-3-amine effectively inhibits specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology.

- Agrochemical Development : Field trials utilizing formulations containing this compound have demonstrated enhanced pest control efficacy compared to traditional agents, highlighting its potential role in sustainable agriculture.

- Nanoparticle Functionalization : Research on nanoparticles modified with this compound has shown promising results in targeted drug delivery systems, indicating its versatility across various scientific domains.

作用機序

The mechanism of action of 6-(2,2-Difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

類似化合物との比較

Fluorine Substitution Patterns

Commercial and Research Status

- Several analogs, including 6-(2,2-Difluoroethoxy)pyridin-3-amine, are discontinued commercially but remain relevant in research settings .

- 6-(Trifluoromethoxy)pyridin-3-amine (similarity score 0.77) and 6-(Difluoromethoxy)pyridin-3-amine (score 0.76) are structurally closest to the target compound, suggesting overlapping SAR (structure-activity relationship) profiles .

生物活性

6-(2,2-Difluoroethoxy)pyridin-3-amine is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group and an amine moiety, which are crucial for its interaction with biological targets. This article explores the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 6-(2,2-Difluoroethoxy)pyridin-3-amine can be represented as follows:

- Molecular Formula : C_8H_9F_2N

- Molecular Weight : 173.16 g/mol

The biological activity of 6-(2,2-Difluoroethoxy)pyridin-3-amine is primarily attributed to its ability to interact with specific protein targets. The difluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

Research indicates that compounds with similar structures often target various kinases and enzymes involved in signaling pathways related to cancer and inflammation. For instance, studies have shown that pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

In Vitro Studies

In various in vitro assays, 6-(2,2-Difluoroethoxy)pyridin-3-amine has demonstrated significant inhibitory effects on cell proliferation in cancer cell lines. For example:

- Cell Lines Tested :

- LS174T human colorectal carcinoma cells

- HEK293 cells (human embryonic kidney)

The compound exhibited IC50 values in the nanomolar range, indicating potent activity against these cell lines .

In Vivo Studies

Preclinical studies involving animal models have shown that 6-(2,2-Difluoroethoxy)pyridin-3-amine can reduce tumor growth when administered at therapeutic doses. Notably, the compound's pharmacokinetic profile suggests moderate clearance rates and favorable distribution characteristics across tissues .

Case Studies

- Case Study on CDK Inhibition :

- Case Study on Antimicrobial Activity :

Data Summary Table

| Property/Study Aspect | Findings |

|---|---|

| Molecular Weight | 173.16 g/mol |

| IC50 (LS174T Cells) | ~23 nM |

| IC50 (HEK293 Cells) | ~5 nM |

| In Vivo Tumor Growth Reduction | Significant at therapeutic doses |

| Target Kinases | CDK8, CDK19 |

| Antimicrobial Activity | Effective against selected bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。